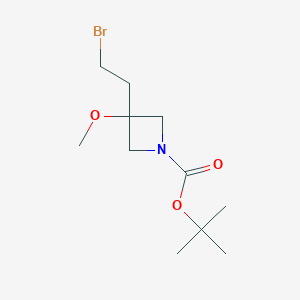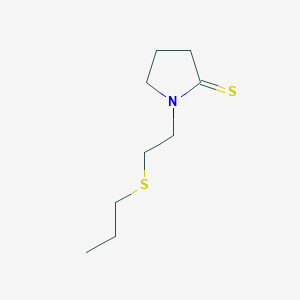
1-(2-(Propylthio)ethyl)pyrrolidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Propylthio)ethyl)pyrrolidine-2-thione is a chemical compound with the molecular formula C9H17NS2. It is also known as 2-Pyrrolidinethione, 1-[2-(propylthio)ethyl]-. This compound is characterized by the presence of a pyrrolidine ring, a thione group, and a propylthioethyl substituent. It has a molecular weight of 203.37 g/mol .
Vorbereitungsmethoden
The synthesis of 1-(2-(Propylthio)ethyl)pyrrolidine-2-thione can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine-2-thione with 2-bromoethyl propyl sulfide under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified through column chromatography or recrystallization .
Analyse Chemischer Reaktionen
1-(2-(Propylthio)ethyl)pyrrolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the propylthioethyl group, where nucleophiles such as amines or thiols can replace the propylthio group.
Wissenschaftliche Forschungsanwendungen
1-(2-(Propylthio)ethyl)pyrrolidine-2-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored as a potential therapeutic agent due to its ability to interact with specific molecular targets. Studies focus on its efficacy and safety in treating various diseases.
Industry: The compound is used in the development of new materials and chemicals. .
Wirkmechanismus
The mechanism of action of 1-(2-(Propylthio)ethyl)pyrrolidine-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(2-(Propylthio)ethyl)pyrrolidine-2-thione can be compared with other similar compounds, such as:
Pyrrolidine-2-thione: Lacks the propylthioethyl substituent, making it less versatile in chemical reactions.
Pyrrolidine-2-one: Contains a carbonyl group instead of a thione group, leading to different reactivity and applications.
Pyrrolidine-2,5-dione: Has two carbonyl groups, making it more reactive and suitable for different synthetic applications
The uniqueness of this compound lies in its combination of a pyrrolidine ring, thione group, and propylthioethyl substituent, which provides a distinct set of chemical and biological properties.
Eigenschaften
Molekularformel |
C9H17NS2 |
|---|---|
Molekulargewicht |
203.4 g/mol |
IUPAC-Name |
1-(2-propylsulfanylethyl)pyrrolidine-2-thione |
InChI |
InChI=1S/C9H17NS2/c1-2-7-12-8-6-10-5-3-4-9(10)11/h2-8H2,1H3 |
InChI-Schlüssel |
ZSLHVTOBANWUTH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSCCN1CCCC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


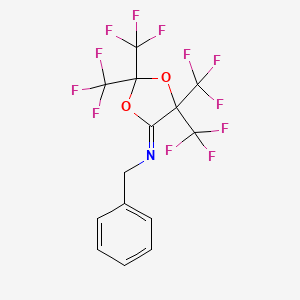
![(3'-Chloro-4'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12860724.png)
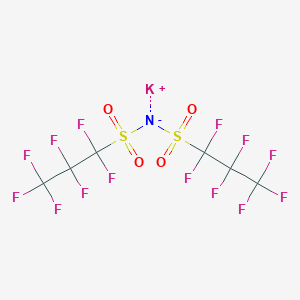
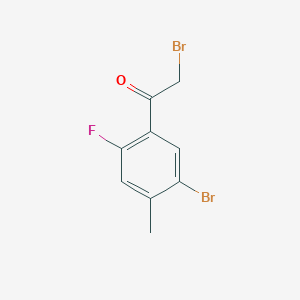
![5-[3-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione](/img/structure/B12860741.png)

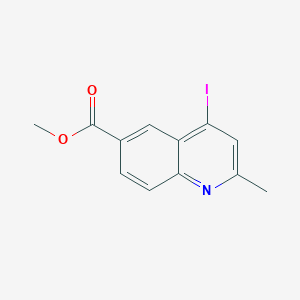
![(E)-2-[2-amino-4-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enoic acid](/img/structure/B12860759.png)
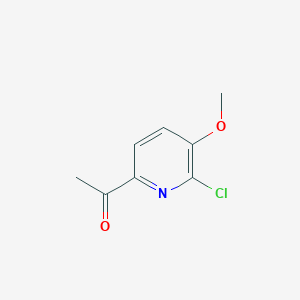
![tert-Butyl N-(4-cyano-1-bicyclo[2.1.1]hexanyl)carbamate](/img/structure/B12860772.png)
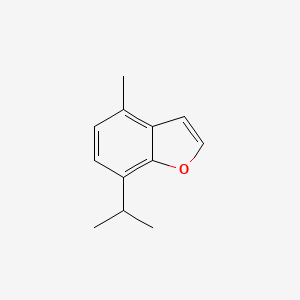
![2-(Difluoromethoxy)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12860784.png)

